molecular formula C10H9NO4 B2846222 6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927802-78-6

6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2846222
CAS RN: 927802-78-6
M. Wt: 207.185
InChI Key: BESPVPMNPMXFQQ-UHFFFAOYSA-N
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Description

The compound “6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” seems to be a complex organic molecule. It likely contains a benzoxazinone core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including dehydration of reducing sugars .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, similar compounds have been studied for their decomposition rates in certain reaction mediums .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like being highly reactive and soluble in both water and organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Similar compounds have been studied for their potential use in various industries .

properties

IUPAC Name

6-(2-hydroxyacetyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-4-8(13)6-1-2-9-7(3-6)11-10(14)5-15-9/h1-3,12H,4-5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPVPMNPMXFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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